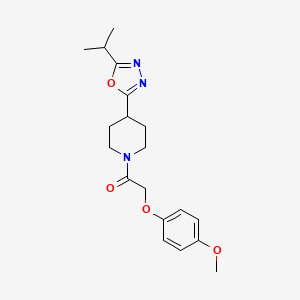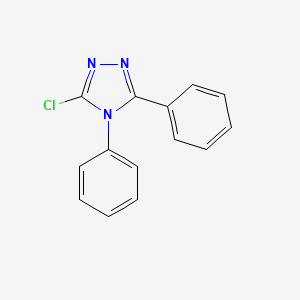
3-chloro-4,5-diphenyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4,5-diphenyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C14H10ClN3 and a molecular weight of 255.71 g/mol. This compound belongs to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring. Triazoles are known for their diverse biological and industrial applications due to their unique chemical properties.
作用机制
Target of Action
Compounds in the 1,2,4-triazole class are known to interact with a variety of biological targets. The specific target would depend on the particular substituents on the triazole ring .
Mode of Action
The mode of action of 1,2,4-triazoles involves interactions with their targets at a molecular level, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
1,2,4-triazoles can affect various biochemical pathways depending on their specific structure and the biological target they interact with .
Pharmacokinetics
The ADME properties of 1,2,4-triazoles would depend on their specific chemical structure. Factors such as solubility, stability, and molecular size all play a role in determining how these compounds are absorbed, distributed, metabolized, and excreted .
Result of Action
The molecular and cellular effects of 1,2,4-triazoles can vary widely, depending on the specific compound and its biological target .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2,4-triazoles .
生化分析
Biochemical Properties
3-chloro-4,5-diphenyl-4H-1,2,4-triazole plays a crucial role in biochemical reactions. It interacts with enzymes such as alpha-amylase and alpha-glucosidase, acting as an inhibitor . These interactions are primarily through hydrogen bonding and dipole interactions, which enhance the compound’s pharmacokinetic and pharmacological properties . Additionally, this compound has been shown to inhibit aromatase, an enzyme involved in estrogen biosynthesis, making it a potential candidate for breast cancer treatment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It exhibits cytotoxic activity against several human cancer cell lines, including MCF-7, Hela, and A549 . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This compound also interacts with DNA, leading to changes in gene expression . The inhibition of aromatase by this compound reduces estrogen levels, which is beneficial in treating estrogen-dependent cancers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects with minimal toxicity. At higher doses, toxic effects such as liver damage and oxidative stress have been observed .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can either be excreted or further processed within the body. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution pattern of this compound is crucial for its therapeutic efficacy and toxicity profile .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, influencing its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4,5-diphenyl-4H-1,2,4-triazole typically involves the reaction of phenylhydrazine with chloroform in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring. The reaction conditions include heating the mixture to reflux and maintaining an alkaline environment.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction and increase the yield of the desired product.
化学反应分析
Types of Reactions: 3-Chloro-4,5-diphenyl-4H-1,2,4-triazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of chlorinated phenyl derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives of the compound.
Substitution: Substitution reactions can result in the replacement of the chlorine atom with other functional groups, leading to a variety of substituted triazoles.
科学研究应用
3-Chloro-4,5-diphenyl-4H-1,2,4-triazole has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Triazoles, including this compound, are studied for their antimicrobial properties. They have shown potential as antifungal and antibacterial agents.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of fungal infections and as a precursor for the synthesis of antifungal drugs.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
4-chloro-5-phenyl-1,3-diazole
5-chloro-4-phenyl-1,2,4-triazole
3-chloro-4-phenyl-1,2,4-triazole
属性
IUPAC Name |
3-chloro-4,5-diphenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3/c15-14-17-16-13(11-7-3-1-4-8-11)18(14)12-9-5-2-6-10-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIFHMDKLFUZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
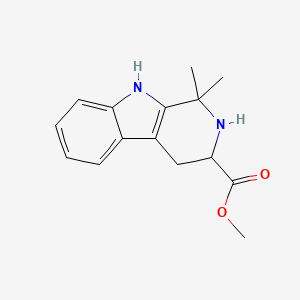
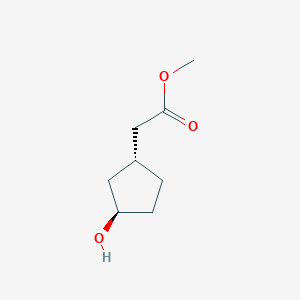
![7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2622354.png)
![5-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2622355.png)
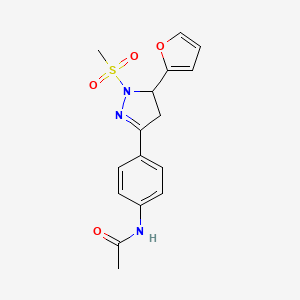
![3-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2622358.png)
![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2622360.png)
![2-Chloro-1-(7-oxa-12-azadispiro[2.0.54.33]dodecan-12-yl)ethanone](/img/structure/B2622361.png)
![6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid](/img/structure/B2622362.png)
![2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2622363.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2622365.png)
![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2622367.png)
![2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2622368.png)
